![molecular formula C7H20O3Si2 B14405885 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol CAS No. 88221-32-3](/img/structure/B14405885.png)
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol is a siloxane derivative known for its unique chemical properties and applications. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Preparation Methods
The synthesis of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by platinum-based catalysts. The industrial production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of silanol groups.
Reduction: The compound can act as a reducing agent in the presence of platinum catalysts, converting carboxamides to amines.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bonds are replaced by other functional groups
Scientific Research Applications
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol has several applications in scientific research:
Chemistry: It is used as a monomer in the production of silicone polymers and resins.
Biology: The compound’s stability makes it useful in various biological assays and experiments.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of non-aqueous polymers and as a laboratory reagent
Mechanism of Action
The mechanism of action of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound are reactive and can form new bonds with various substrates, facilitated by catalysts such as platinum. This reactivity is crucial for its role in reducing agents and polymer synthesis .
Comparison with Similar Compounds
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol can be compared with other siloxane derivatives such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the propan-2-yl group.
Hexamethyldisiloxane: Contains six methyl groups and is used in similar applications.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions .
These comparisons highlight the unique functional groups in this compound that contribute to its specific reactivity and applications.
Properties
CAS No. |
88221-32-3 |
|---|---|
Molecular Formula |
C7H20O3Si2 |
Molecular Weight |
208.40 g/mol |
IUPAC Name |
hydroxy-methyl-propan-2-yloxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H20O3Si2/c1-7(2)9-12(6,8)10-11(3,4)5/h7-8H,1-6H3 |
InChI Key |
RQPLPTIZCHHJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



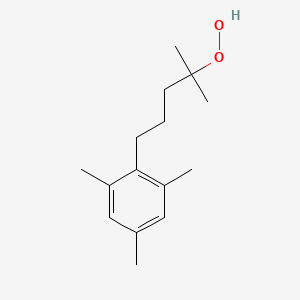

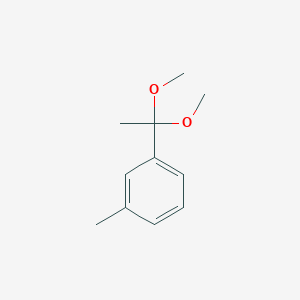
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
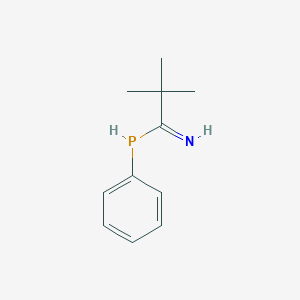

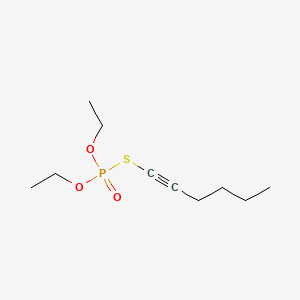
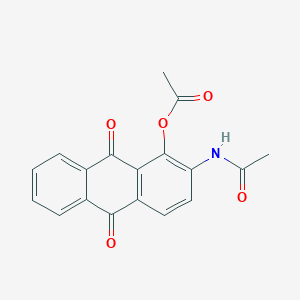
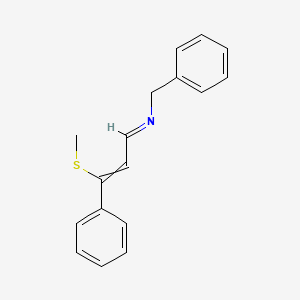
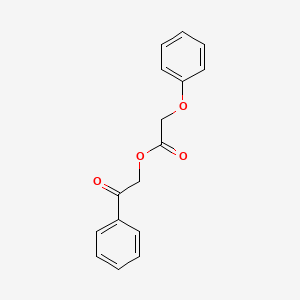
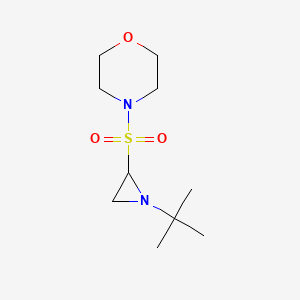
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
